6:2 Fluorotelomer alcohol

描述

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJRKPMIRMSBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OH, C8H5F13O | |

| Record name | 6:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044572 | |

| Record name | 2-(Perfluorohexyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

647-42-7 | |

| Record name | 2-(Perfluorohexyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=647-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorooctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000647427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorohexyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROHEXYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2R5YO5N3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6:2 Fluorotelomer Alcohol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Fluorotelomer alcohol (6:2 FTOH), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a significant compound in industrial applications and environmental research. Its chemical structure, characterized by a six-carbon fluorinated chain and a two-carbon hydrocarbon chain terminating in an alcohol group, imparts unique properties that have led to its use in the synthesis of surfactants and as an intermediate in the manufacturing of various products, including textiles, polymers, and cleaning agents.[1][2] However, its role as a precursor to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs) has raised environmental and health concerns, necessitating a thorough understanding of its chemical behavior, metabolic fate, and analytical determination.[1][2][3][4][5][6]

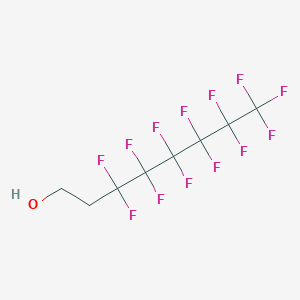

Chemical Structure and Properties

This compound is defined by its distinct molecular structure, which consists of a perfluorohexyl group attached to an ethyl alcohol. This structure gives it unique physicochemical properties, influencing its environmental transport and biological interactions.

Chemical Identity:

-

Systematic Name: 1H,1H,2H,2H-Perfluorooctan-1-ol

-

Common Name: this compound (6:2 FTOH)

-

CAS Number: 647-42-7[1]

-

Molecular Formula: C₈H₅F₁₃O[7]

-

Molecular Weight: 364.10 g/mol [7]

Physicochemical Properties:

A summary of the key physicochemical properties of 6:2 FTOH is presented in the table below. These properties are crucial for understanding its environmental fate and transport. FTOHs are known to be volatile, which allows for their long-range transport in the atmosphere.[1][8][9]

| Property | Value | Reference |

| CAS Number | 647-42-7 | [1] |

| Molecular Formula | C₈H₅F₁₃O | [7] |

| Molecular Weight | 364.10 g/mol | [7] |

Metabolic Pathways

The biotransformation of 6:2 FTOH is a critical area of study, as its metabolites can be more persistent and toxic than the parent compound. In biological systems, 6:2 FTOH undergoes Phase I and Phase II metabolism.

Phase I Metabolism: The initial oxidation of 6:2 FTOH is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP2A6 as a key enzyme in human liver microsomes.[3][8] This process leads to the formation of various intermediates, including aldehydes and carboxylic acids.

Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can be conjugated with endogenous molecules, such as glucuronic acid, to facilitate their excretion.[10]

The metabolic cascade of 6:2 FTOH results in the formation of several persistent PFCAs, including perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA).[5][11][12]

Experimental Protocols

The accurate detection and quantification of 6:2 FTOH in various matrices are essential for environmental monitoring and toxicological studies. Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.[4][13]

Sample Preparation:

A general workflow for the analysis of 6:2 FTOH in water samples is outlined below. The specific steps may vary depending on the sample matrix and the analytical instrumentation used.

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of volatile compounds like 6:2 FTOH.[2] Positive chemical ionization (PCI) is often used to enhance sensitivity and selectivity.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile method for analyzing a wide range of PFAS, including 6:2 FTOH, in various environmental and biological matrices.[4]

A summary of typical analytical methods is provided below.

| Technique | Ionization Mode | Key Parameters | Application | Reference |

| GC-MS/MS | Positive Chemical Ionization (PCI) | - | Water analysis | [1][2] |

| LC-MS/MS | Electrospray Ionization (ESI) | - | Water and biological samples | [4] |

Environmental Fate and Transport

Due to its volatility, 6:2 FTOH can undergo long-range atmospheric transport, leading to its presence in remote environments.[1][9] In soil and water, it can be biotransformed into more persistent PFCAs.[1][14] The environmental fate of 6:2 FTOH is influenced by its physicochemical properties and its susceptibility to microbial degradation.[7][15] The degradation half-life of fluorotelomer-based polymers in the environment has been reported to be in the range of 33 to 112 years.[6]

Conclusion

This compound is a compound of significant industrial and environmental relevance. Its unique chemical structure dictates its properties and its role as a precursor to persistent PFCAs. Understanding its metabolic pathways, developing robust analytical methods for its detection, and elucidating its environmental fate are crucial for assessing its potential risks to human health and the environment. Continued research in these areas is essential for informing regulatory decisions and developing strategies to mitigate the environmental impact of this and other PFAS compounds.

References

- 1. alsglobal.com [alsglobal.com]

- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 3. Emerging investigator series: human CYP2A6 catalyzes the oxidation of this compound - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of this compound by the whole soybean (Glycine max L. Merrill) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. connectsci.au [connectsci.au]

- 10. This compound glucuronide | C14H13F13O7 | CID 162396675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. ec.europa.eu [ec.europa.eu]

- 14. enviro.wiki [enviro.wiki]

- 15. This compound | Bacterial | 647-42-7 | Invivochem [invivochem.com]

Whitepaper: Environmental Sources, Occurrence, and Fate of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Fluorotelomer alcohol (6:2 FTOH), with the chemical formula F(CF₂)₆CH₂CH₂OH, is a significant polyfluoroalkyl substance (PFAS). It serves as a key intermediate in the manufacturing of fluorotelomer-based products and has become a prevalent replacement for its longer-chain predecessors, such as 8:2 FTOH, following regulatory phase-outs.[1][2][3] These compounds are utilized to impart water, stain, and grease resistance to a wide array of consumer and industrial products.[4] However, the environmental presence of 6:2 FTOH is of increasing concern. Due to its volatility and its potential to degrade into persistent perfluorinated carboxylic acids (PFCAs), 6:2 FTOH acts as a precursor and transport vector for these terminal contaminants into remote global regions.[5][6][7] This technical guide provides a comprehensive overview of the primary sources, environmental occurrence, fate, and analytical methodologies for 6:2 FTOH.

Primary Environmental Sources

The presence of 6:2 FTOH in the environment stems from both direct and indirect releases throughout the lifecycle of fluorotelomer-based products.

-

Industrial Manufacturing: The primary direct sources are industrial facilities that manufacture fluorochemicals, textiles, carpets, and other products using C6-based fluorotelomer chemistry.[1] Emissions can occur into the atmosphere during the production and application processes.[4]

-

Consumer Products: 6:2 FTOH is found as a residual component in numerous consumer goods, including stain-repellent coatings for textiles and carpets, food-contact materials (FCMs), paints, waxes, and cleaning agents.[4][5][8] Its use in eco-friendly paper tableware and popcorn bags is a notable source.[8]

-

Wastewater Treatment Plants (WWTPs): WWTPs are a major nexus for concentrating and releasing 6:2 FTOH into the environment.[9] The compound enters the waste stream through the washing of treated textiles and the disposal of consumer products.[1] Within WWTPs, 6:2 FTOH can be discharged into aquatic environments via effluent or volatilize from aeration tanks into the atmosphere.[9][10]

-

Landfills: The disposal of consumer products in landfills constitutes a significant long-term, indirect source.[1] Over time, 6:2 FTOH can leach from these products into landfill gas and leachate, which can then contaminate the atmosphere and groundwater.[1][4]

-

Aqueous Film-Forming Foam (AFFF): While historically dominated by longer-chain PFAS, some modern AFFF formulations contain 6:2 FTOH as a component.[4]

Environmental Occurrence and Quantitative Data

6:2 FTOH is ubiquitously detected across various environmental compartments globally. The following tables summarize reported concentrations.

Table 1: Occurrence of 6:2 FTOH in the Atmosphere

| Location/Region | Sample Type | Concentration Range (pg/m³) | Year of Study | Citation |

| Alpine Summits, Europe | Active Air Samples | Non-detectable to 20.3 | 2007-2010 | [6][11] |

| North Greenland | Air (Gas + Particulate) | Constituted 25% of ∑₇PFAS | 2008-2015 | [12] |

| Various European Sites | Gas Phase Air | 5 - 189 | 2007 | [13] |

| Tsukuba, Japan | Air (Gas + Particulate) | ~190 (average) | 2020 | [14] |

| US Workplaces / Indoor Air | Gas Phase Air | 150 - 46,800 | 2013 | [15] |

Table 2: Occurrence of 6:2 FTOH in Water Matrices

| Location/Region | Water Type | Concentration Range (ng/L) | Year of Study | Citation |

| Not Specified | Wastewater | 78 | 2023 | [16] |

| Various | Drinking Water, Surface Water, Rainwater | Detected (quantification variable) | 2014-2022 | [4][17] |

Table 3: Occurrence of 6:2 FTOH in Solid Matrices

| Matrix Type | Location/Region | Concentration Range (ng/g) | Year of Study | Citation | | :--- | :--- | :--- | :--- | | Food-Contact Materials | China, U.S. | <0.60 - 1,110 | 2021 |[8] | | WWTP Biosolids | Not Specified | Not Detected | 2023 |[16] |

Note: The non-detection in one biosolid study does not preclude its presence in others, as WWTPs are known sources.

Environmental Fate and Transport

The environmental behavior of 6:2 FTOH is governed by its volatility and its susceptibility to transformation through biotic and abiotic processes.

Atmospheric Transport and Degradation

Due to its high vapor pressure, 6:2 FTOH is readily partitioned into the gas phase, facilitating long-range atmospheric transport to remote locations like the Arctic.[12][18] In the atmosphere, its primary degradation pathway is oxidation initiated by hydroxyl (OH) radicals.[7][19] This process transforms 6:2 FTOH into various perfluorinated and polyfluorinated compounds, most notably the persistent PFCAs, including perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA).[19][20] This atmospheric transformation is a significant indirect source of PFCAs in the global environment.[7]

References

- 1. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. www2.mst.dk [www2.mst.dk]

- 4. alsglobal.com [alsglobal.com]

- 5. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 6. connectsci.au [connectsci.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of fluorotelomer alcohol emissions from wastewater treatment plants into atmospheric and aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chm.pops.int [chm.pops.int]

- 11. connectsci.au [connectsci.au]

- 12. dce.au.dk [dce.au.dk]

- 13. 6 Environmental assessment of polyfluoroalkylated substances – Survey of Chemical Substances in Consumer Products, No. 99 2008 – Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents [www2.mst.dk]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 16. "Green Analytical Methods For The Determination Of Perfluorocarboxylic " by Ahsan Habib [scholarworks.utep.edu]

- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 18. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. enviro.wiki [enviro.wiki]

Toxicological Profile of 6:2 Fluorotelomer Alcohol in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 6:2 fluorotelomer alcohol (6:2 FTOH) in rodent models. The information is compiled from a range of studies investigating its acute, sub-chronic, developmental, and reproductive toxicity, as well as its genotoxic potential and metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound, a key component in the production of various fluorinated polymers and surfactants, has been the subject of numerous toxicological evaluations in rodent models. In rats, 6:2 FTOH is classified as slightly toxic following acute oral exposure.[1][2] Sub-chronic oral toxicity studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day, based on effects on the liver and hematological parameters.[1][2][3] In mice, a similar NOAEL for systemic toxicity has been identified at 5 mg/kg/day in females and 25 mg/kg/day in males.[3][4]

Developmental and reproductive toxicity studies in rats and mice indicate that 6:2 FTOH is not a selective reproductive or developmental toxicant, with adverse effects on offspring primarily observed at dose levels that also induce maternal toxicity.[4][5][6] Genotoxicity assays have consistently shown that 6:2 FTOH is not mutagenic or clastogenic.[1][2] The metabolism of 6:2 FTOH is mediated by cytochrome P450 enzymes and results in the formation of several metabolites. The cellular response to 6:2 FTOH-induced oxidative stress involves the activation of the Nrf2 signaling pathway.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol |

| Synonyms | This compound, 6:2 FTOH |

| CAS Number | 647-42-7 |

| Molecular Formula | C8H5F13O |

| Molecular Weight | 364.1 g/mol |

| Appearance | Colorless to pale yellow liquid |

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of 6:2 FTOH in Rodents

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 1750 mg/kg | [1][2] |

| Rat | Dermal | LD50 | >5000 mg/kg | [1][2] |

| Rabbit | Dermal | Irritation | Not an irritant | [1] |

| Rabbit | Eye | Irritation | Not an irritant | [1] |

| Mouse | Dermal | Sensitization | Not a sensitizer | [1] |

Sub-chronic Toxicity

Table 2: Sub-chronic Oral Toxicity of 6:2 FTOH in Rodents (90-Day Studies)

| Species | Strain | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Rat | Crl:CD(SD) | 5 mg/kg/day | 125 mg/kg/day | Mortality, kidney degeneration and necrosis, increased serum bilirubin (B190676) and cholesterol. | [1] |

| Mouse | CD-1 | 5 mg/kg/day (females), 25 mg/kg/day (males) | 100 mg/kg/day | Mortality, clinical signs of toxicity, effects on body weight, hematology, clinical chemistry (liver-related), and liver histopathology. | [3][4] |

Developmental and Reproductive Toxicity

Table 3: Developmental and Reproductive Toxicity of 6:2 FTOH in Rodents

| Species | Strain | Study Type | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Key Effects | Reference |

| Rat | Sprague-Dawley | Developmental | 125 mg/kg/day | 125 mg/kg/day | Reduced maternal body weight and food consumption at 250 mg/kg/day. Skeletal variations (ossification delays) in fetuses at 250 mg/kg/day. | [5][6] |

| Rat | Sprague-Dawley | One-Generation Reproduction | 25 mg/kg/day | >125 mg/kg/day (Reproductive); 25 mg/kg/day (Offspring) | Parental mortality and systemic toxicity at ≥125 mg/kg/day. Increased pup mortality and decreased pup body weights at 125 mg/kg/day. | [5][6] |

| Mouse | CD-1 | Reproductive | 5 mg/kg/day (females) | >100 mg/kg/day (Reproductive); 25 mg/kg/day (Offspring) | Maternal toxicity at higher doses. Delayed maturation, reduced survival, and body weight in pups at 100 mg/kg/day. | [4] |

| Mouse | BALB/c | Developmental | - | 5 mg/kg/day | Impaired blood-testis barrier formation and abnormal spermatogenesis in male offspring. | [3] |

Genotoxicity

A battery of in vitro genotoxicity studies has been conducted on 6:2 FTOH. The results consistently indicate a lack of mutagenic and clastogenic potential.[1][2]

Table 4: Genotoxicity of 6:2 FTOH

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | [1] |

| Mouse Lymphoma Assay | L5178Y TK+/- cells | With and without S9 | Negative | [1] |

| Chromosome Aberration Assay | Human Lymphocytes | With and without S9 | Negative | [1] |

Experimental Protocols

90-Day Sub-chronic Oral Toxicity Study in Rats

-

Test Guideline: Based on OECD Test Guideline 408.

-

Animal Model: Crl:CD(SD) rats.

-

Dose Administration: Oral gavage once daily for 90 days.

-

Dose Groups: 0 (vehicle control), 5, 25, 125, and 250 mg/kg/day.

-

Vehicle: Deionized water.[1]

-

Observations:

-

Mortality and Clinical Signs: Checked twice daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Conducted prior to initiation and at termination.

-

Hematology: Blood samples collected at termination for analysis of parameters including red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count.

-

Clinical Chemistry: Serum samples analyzed at termination for parameters such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, total protein, albumin, globulin, cholesterol, triglycerides, blood urea (B33335) nitrogen (BUN), and creatinine.[1]

-

Urinalysis: Conducted at termination.

-

Gross Pathology: Full necropsy performed on all animals.

-

Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes with epididymides, and uterus with ovaries were weighed.

-

Histopathology: A comprehensive list of tissues from control and high-dose groups was examined microscopically. Target organs from lower dose groups were also examined.[1]

-

One-Generation Reproductive Toxicity Study in Rats

-

Test Guideline: Based on OECD Test Guideline 415.[6]

-

Animal Model: Sprague-Dawley rats.[6]

-

Dose Administration: Oral gavage to F0 males and females for a pre-mating period, during mating, and for females throughout gestation and lactation.

-

Dose Groups: 0 (vehicle control), 5, 25, 125, and 250 mg/kg/day.[6]

-

Vehicle: 0.5% aqueous methylcellulose.[6]

-

Endpoints:

-

F0 Generation: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, and gestation length. At termination, a full necropsy was performed, including organ weights and histopathology of reproductive organs.

-

F1 Generation: Viability, clinical signs, body weight, anogenital distance, and developmental landmarks. Selected F1 pups were necropsied to assess for gross abnormalities.

-

Metabolism and Toxicokinetics

The metabolism of 6:2 FTOH is a critical factor in its toxicological profile. In vitro studies using rat, mouse, and human liver microsomes and hepatocytes have shown that 6:2 FTOH is metabolized by cytochrome P450 (CYP) enzymes. While human CYP2A6 has been identified as a key enzyme in human liver microsomes, the specific rodent CYP isoforms involved are still under investigation.

The metabolic pathway involves the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This leads to the formation of several metabolites, including perfluorohexanoic acid (PFHxA) and the 5:3 fluorotelomer carboxylic acid (5:3 acid).

Molecular Mechanisms of Toxicity

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to 6:2 FTOH has been shown to induce oxidative stress. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stressors, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent increase in cellular defense capacity. Studies have indicated that 6:2 FTOH can activate the Nrf2 pathway.

Conclusion

The toxicological profile of this compound in rodents is characterized by slight acute toxicity and target organ effects in the liver and kidneys following sub-chronic exposure. Developmental and reproductive effects are generally observed at doses that cause parental toxicity. 6:2 FTOH is not genotoxic. Its metabolism via cytochrome P450 enzymes and the subsequent induction of the Nrf2-mediated oxidative stress response are key aspects of its mechanism of action. The established NOAELs from rodent studies are crucial for risk assessment and the establishment of safe exposure limits for human health. Further research into the specific rodent CYP isoforms involved in its metabolism and a more detailed elucidation of the Nrf2 signaling cascade will provide a more complete understanding of its toxicological properties.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. toxicology.org [toxicology.org]

- 3. health.hawaii.gov [health.hawaii.gov]

- 4. Oral repeated-dose systemic and reproductive toxicity of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the reproductive and developmental toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

biodegradation and metabolism of 6:2 FTOH in soil

An In-depth Technical Guide on the Biodegradation and Metabolism of 6:2 Fluorotelomer Alcohol (6:2 FTOH) in Soil

Introduction

This compound [F(CF₂)₆CH₂CH₂OH], or 6:2 FTOH, is a significant polyfluoroalkyl substance (PFAS) utilized in the manufacturing of surfactants and fluorinated polymers.[1] As a precursor to persistent perfluoroalkyl acids (PFAAs), its environmental fate, particularly in soil, is of critical concern.[2] The biotransformation of 6:2 FTOH in soil ecosystems can lead to the formation of various transient intermediates and stable terminal products, contributing to the environmental burden of PFAS. This guide provides a comprehensive overview of the current scientific understanding of 6:2 FTOH biodegradation and metabolism in soil, intended for researchers and professionals in environmental science and drug development.

Aerobic Biodegradation Pathways of 6:2 FTOH in Soil

The aerobic biodegradation of 6:2 FTOH in soil is a complex process involving multiple transformation steps. The primary degradation half-life of 6:2 FTOH in aerobic soil has been observed to be less than two days.[3] The process generally initiates with the oxidation of the alcohol group, leading to a cascade of intermediates and culminating in the formation of stable poly- and perfluoroalkyl carboxylic acids (PFCAs).

A key intermediate in this process is the 5:3 polyfluorinated acid (5:3 acid or 5:3 FTCA) [F(CF₂)₅CH₂CH₂COOH].[3][4][5] Other significant transient and terminal metabolites include perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA).[3][6][7] The formation of these shorter-chain PFCAs indicates that multiple -CF₂- groups are removed during microbial biodegradation.[3] Notably, the yield of PFPeA has been found to be greater than that of PFHxA in some soil studies, suggesting a preference for alternate degradation pathways compared to other fluorotelomer alcohols like 8:2 FTOH.[3][8]

The biodegradation of 6:2 FTOH can also be influenced by the presence of other substances. For instance, the aerobic soil biotransformation of 6:2 fluorotelomer iodide (6:2 FTI), a raw material for 6:2 FTOH production, leads to 6:2 FTOH as a key intermediate before further degradation.[9]

Quantitative Data on 6:2 FTOH Biodegradation

The molar yields of 6:2 FTOH metabolites vary depending on the experimental conditions and duration. The following tables summarize quantitative data from various soil biodegradation studies.

Table 1: Molar Yield of 6:2 FTOH and its Metabolites in Aerobic Soil Over 180 Days [3]

| Compound | Chemical Formula | Molar Yield (%) at Day 180 |

| 6:2 FTOH | F(CF₂)₆CH₂CH₂OH | 3 |

| 5:2 sFTOH | F(CF₂)₅CH(OH)CH₃ | 7 |

| 5:3 Acid | F(CF₂)₅CH₂CH₂COOH | 15 |

| 4:3 Acid | F(CF₂)₄CH₂CH₂COOH | 1 |

| PFHxA | F(CF₂)₅COOH | 8 |

| PFPeA | F(CF₂)₄COOH | 30 |

| PFBA | F(CF₂)₃COOH | 2 |

Overall mass balance was approximately 67% at day 180.[3]

Table 2: Molar Yield of Transformation Products from [¹⁴C] 6:2 FTOH in a Flow-Through Soil System after 84 Days [4]

| Compound/Fraction | Molar Yield (%) or % of ¹⁴C Dosed | Location |

| 5:2 sFTOH | 16 | Airflow |

| 5:3 Acid | 12 | Soil |

| PFHxA | 4.5 | Soil |

| PFPeA | 4.2 | Soil |

| [¹⁴C] 6:2 FTOH | 14 | Airflow |

| ¹⁴CO₂ | 6 | Airflow |

| Soil-Bound Residues | 25 | Soil |

| Soil Extractable | 16 | Soil |

The half-life of [¹⁴C] 6:2 FTOH was 1.3 days. Overall ¹⁴C mass balance was 77-87%.[4]

Table 3: Molar Yield of Carboxylate Products from 6:2 FTI Aerobic Soil Biotransformation after 91 Days [9]

| Compound | Chemical Formula | Molar Yield (%) at Day 91 |

| 5:3 Acid | F(CF₂)₅CH₂CH₂COOH | 16 |

| 4:3 Acid | F(CF₂)₄CH₂CH₂COOH | 3.0 |

| PFHpA | F(CF₂)₆COOH | 16 |

| PFHxA | F(CF₂)₅COOH | 3.8 |

| PFPeA | F(CF₂)₄COOH | 20 |

6:2 FTOH is a key intermediate in this pathway. Total recovery of these carboxylates was 59 mol %.[9]

Table 4: Molar Yield of Terminal Transformation Products of 6:2 FTOH in a Landfill Soil Microbial Culture after 32 Days [5]

| Compound | Chemical Formula | Molar Yield (%) at Day 32 |

| 5:3 Acid (FTCA) | F(CF₂)₅CH₂CH₂COOH | 12.5 |

| PFHxA | F(CF₂)₅COOH | 2.0 |

| PFPeA | F(CF₂)₄COOH | 1.6 |

| PFBA | F(CF₂)₃COOH | 1.7 |

| TFA | CF₃COOH | 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 6:2 FTOH biodegradation. The following sections outline typical experimental protocols based on cited literature.

Soil Incubation and Dosing

A common method for studying the biodegradation of 6:2 FTOH is through soil incubation experiments.[4] These experiments often utilize a flow-through soil incubation system to monitor volatile products.[4] Soil samples, characterized by properties such as pH and organic matter content, are dosed with 6:2 FTOH.[7][8] To trace the transformation of the parent compound, radiolabeled 6:2 FTOH, such as [1,2-¹⁴C] 6:2 FTOH, is often used.[4] The incubation is carried out under controlled aerobic conditions for a specified period, ranging from several weeks to months.[3][4]

Sample Extraction and Analysis

At various time points, soil samples are extracted to analyze the concentrations of 6:2 FTOH and its metabolites. A common extraction solvent is methyl tert-butyl ether (MTBE).[10][11] The extracts are then analyzed using sensitive analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like FTOHs.[10] Operation in positive chemical ionization (PCI) mode can enhance sensitivity and selectivity.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for quantifying the non-volatile acidic metabolites of 6:2 FTOH.[4][12] It is often operated in negative electrospray ionization mode with multiple reaction monitoring (MRM) for high specificity.[12]

-

Radiochemical Analysis: When using radiolabeled 6:2 FTOH, techniques like liquid scintillation counting and liquid chromatography/accurate radioisotope counting (LC/ARC) are employed to quantify the parent compound and its radiolabeled metabolites.[4] Thermal combustion can be used to recover soil-bound residues.[4]

Factors Influencing Biodegradation

Several factors can influence the rate and pathways of 6:2 FTOH biodegradation in soil.

-

Redox Conditions: Aerobic conditions generally promote faster degradation of FTOHs compared to anaerobic conditions.[6]

-

Microbial Community: The composition and activity of the soil microbiome are critical. Bioaugmentation with specific strains, such as Rhodococcus jostii RHA1, has been shown to enhance the transformation of 6:2 FTOH.[1] Different carbon source amendments can also promote the biodegradation of 6:2 FTOH by enriching for specific microbial populations.[2]

-

Root Exudates: The presence of plant roots and their exudates can enhance the defluorination of 6:2 FTOH in the rhizosphere.[1] This suggests that rhizoremediation could be a promising approach for PFAS-contaminated soils.[1]

Conclusion

The biodegradation of 6:2 FTOH in soil is a multifaceted process that leads to the formation of a variety of polyfluorinated and perfluorinated carboxylic acids. While the primary degradation of 6:2 FTOH can be rapid, the resulting terminal metabolites, such as PFHxA and PFPeA, are highly persistent in the environment. Understanding the intricate pathways and the factors that influence them is essential for assessing the environmental risks associated with 6:2 FTOH and for developing effective remediation strategies for PFAS-contaminated sites. Further research is needed to fully elucidate the microbial and enzymatic mechanisms driving these transformations and to quantify the formation of these persistent products under a wider range of environmental conditions.

References

- 1. Root exudates enhanced 6:2 FTOH defluorination, altered metabolite profiles and shifted soil microbiome dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. battelle.org [battelle.org]

- 3. 6-2 Fluorotelomer alcohol aerobic biodegradation in soil and mixed bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aerobic biodegradation of [14C] this compound in a flow-through soil incubation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorochemicals biodegradation as a potential source of trifluoroacetic acid (TFA) to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aerobic soil biotransformation of 6:2 fluorotelomer iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Legacy and Novel Neutral Per- and Polyfluoroalkyl Substances in Soils from an Industrial Manufacturing Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

6:2 Fluorotelomer Alcohol: A Comprehensive Technical Guide to its Role as a Precursor to Perfluorocarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

6:2 Fluorotelomer alcohol (6:2 FTOH), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a significant industrial chemical used in the production of fluorinated polymers and surfactants. These materials are valued for their stain and water-repellent properties and are applied to a wide range of consumer products, including textiles, food packaging, and carpets. However, there is growing scientific concern regarding the environmental fate and toxicological profile of 6:2 FTOH, as it is a known precursor to persistent and bioaccumulative perfluorocarboxylic acids (PFCAs). This technical guide provides an in-depth overview of the transformation of 6:2 FTOH into PFCAs, summarizing key quantitative data, detailing experimental protocols, and visualizing the core pathways and workflows.

Biotransformation and Environmental Fate of 6:2 FTOH

6:2 FTOH can undergo transformation into PFCAs through both biotic and abiotic processes in various environmental compartments, including soil, activated sludge, and within biological systems.[1] The primary degradation pathways involve the oxidation of the alcohol group, leading to the formation of various intermediate products before the ultimate generation of stable PFCAs such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA).[1][2]

Microorganisms play a crucial role in the biotransformation of 6:2 FTOH. Studies have demonstrated the capability of various bacterial and fungal species to degrade this compound. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to transform 6:2 FTOH into several metabolites, with 5:3 fluorotelomer carboxylic acid (5:3 FTCA) being the most abundant product.[3] Similarly, certain alkane-degrading bacteria can metabolize 6:2 FTOH, with the extent and products of transformation being influenced by factors such as the specific microbial strain and the presence of enzyme inducers.[4]

The environmental fate of 6:2 FTOH is also influenced by its physical-chemical properties. Its volatility allows for atmospheric transport, contributing to the widespread distribution of PFCAs in the environment.[1] Abiotic degradation processes, although generally considered slower than biotic pathways, can also contribute to the formation of PFCAs from 6:2 FTOH.[5]

Quantitative Data on 6:2 FTOH Transformation

The following tables summarize the quantitative data on the molar yields of major transformation products of 6:2 FTOH in various environmental and biological systems.

Table 1: Molar Yields of 6:2 FTOH Transformation Products in Environmental Matrices

| Matrix | Condition | Incubation Time | 5:3 FTCA (%) | PFHxA (%) | PFPeA (%) | PFBA (%) | Reference |

| Aerobic Soil | Mixed microbial culture | 180 days | 15 | 8 | 30 | 2 | [6] |

| Activated Sludge | Aerobic | 90 days | ~0.44 (peaked) | 1.1 | 1.5 | 0.14 | [7] |

| Anaerobic Landfill Leachate | Anaerobic | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | [No Source] |

| River Sediment | Aerobic | 90 days | 57 (total products) | - | - | - | [8] |

Table 2: Molar Yields of Metabolites from in vitro Metabolism of 6:2 FTOH with Rat Liver Microsomes

| Metabolite | Molar Yield (%) |

| 5:3 Acid | 9-12 |

| PFBA + PFPeA + PFHxA (sum) | 2.7-4.4 |

| PFHpA | 0.01-0.06 |

| Reference | [9] |

Table 3: Toxicokinetic Parameters of 6:2 FTOH Metabolites in Rats (Single Inhalation Study)

| Metabolite | Elimination Half-life (h) | Metabolic Yield (mol%) |

| PFBA | 1.3 - 15.4 | up to 2.7 |

| PFHxA | 1.3 - 15.4 | up to 2.7 |

| PFHpA | 1.3 - 15.4 | up to 2.7 |

| 5:3 Acid | 1.3 - 15.4 | up to 2.7 |

| Reference | [10] |

Experimental Protocols

Protocol 1: Aerobic Biodegradation of 6:2 FTOH in Soil

This protocol is a generalized representation based on methodologies described in the literature.[6]

1. Soil Collection and Preparation:

- Collect topsoil from a location with no known history of PFAS contamination.

- Sieve the soil to remove large debris and homogenize.

- Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

2. Microcosm Setup:

- Weigh a specific amount of prepared soil (e.g., 50 g) into sterile glass microcosms.

- Prepare a stock solution of 6:2 FTOH in a suitable solvent (e.g., methanol).

- Spike the soil with the 6:2 FTOH stock solution to achieve the desired initial concentration.

- Include sterile control microcosms (e.g., autoclaved soil) and unspiked control microcosms.

- Seal the microcosms to prevent volatilization losses.

3. Incubation:

- Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 180 days).

- Periodically open the microcosms in a controlled environment to allow for gas exchange.

4. Sampling and Extraction:

- At designated time points, sacrifice triplicate microcosms from each treatment group.

- Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water) and extraction technique (e.g., sonication, shaking).

- Centrifuge and filter the extracts.

5. Analysis:

- Analyze the extracts for 6:2 FTOH and its transformation products using LC-MS/MS or GC-MS/MS.

Protocol 2: In vitro Metabolism of 6:2 FTOH using Human Liver Microsomes

This protocol is a generalized representation based on methodologies described in the literature.[11][12]

1. Reagents and Materials:

- Pooled human liver microsomes.

- NADPH regenerating system.

- 6:2 FTOH stock solution.

- Phosphate (B84403) buffer.

- Quenching solution (e.g., cold acetonitrile).

- Internal standards.

2. Incubation Mixture Preparation:

- In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

- Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

3. Initiation of Reaction:

- Add the 6:2 FTOH stock solution to the pre-incubated mixture to initiate the metabolic reaction.

- Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

- Include control incubations with heat-inactivated microsomes.

4. Incubation and Termination:

- Incubate the reaction mixtures at 37°C with shaking for various time points.

- Terminate the reaction at each time point by adding a cold quenching solution.

5. Sample Preparation and Analysis:

- Centrifuge the terminated reaction mixtures to pellet the protein.

- Transfer the supernatant to a new tube for analysis.

- Analyze the supernatant for the depletion of 6:2 FTOH and the formation of metabolites using LC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biotransformation pathways of 6:2 FTOH to PFCAs.

Caption: Experimental workflow for 6:2 FTOH biodegradation in soil.

Caption: Workflow for in vitro metabolism of 6:2 FTOH.

Conclusion

The transformation of this compound into perfluorocarboxylic acids is a complex process with significant environmental and toxicological implications. This technical guide has provided a consolidated overview of the current scientific understanding, including quantitative data on transformation yields, detailed experimental protocols for key research methodologies, and visual representations of the core pathways and workflows. For researchers, scientists, and drug development professionals, a thorough understanding of these processes is critical for assessing the risks associated with 6:2 FTOH and for developing strategies to mitigate its environmental impact. Further research is needed to fully elucidate the intricate mechanisms of its degradation and to assess the long-term consequences of exposure to its persistent PFCA metabolites.

References

- 1. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aerobic biodegradation of 2 fluorotelomer sulfonamide–based aqueous film–forming foam components produces perfluoroalkyl carboxylates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. 6-2 Fluorotelomer alcohol aerobic biodegradation in soil and mixed bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chm.pops.int [chm.pops.int]

- 8. eurofins.se [eurofins.se]

- 9. 6:2 Fluorotelomer iodide in vitro metabolism by rat liver microsomes: comparison with [1,2-(14)C] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

physical and chemical characteristics of 6:2 FTOH

An In-depth Technical Guide on the Physical and Chemical Characteristics of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

Introduction

This compound (6:2 FTOH), with the chemical formula F(CF₂)₆CH₂CH₂OH, is a short-chain polyfluoroalkyl substance (PFAS) that serves as a key intermediate in the synthesis of various fluorinated surfactants and polymers.[1] These products are utilized in a wide range of industrial and consumer applications, including textiles, food packaging, and firefighting foams, to provide water and oil repellency. Due to its widespread use and potential to degrade into persistent perfluorinated carboxylic acids (PFCAs), a thorough understanding of its physical and chemical characteristics is crucial for assessing its environmental fate, transport, and potential toxicological effects.[2][3] This guide provides a comprehensive overview of the physicochemical properties, environmental degradation, and metabolic pathways of 6:2 FTOH, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physicochemical properties of 6:2 FTOH dictate its behavior in various environmental compartments. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₁₃O | [4] |

| Molecular Weight | 364.1 g/mol | [5] |

| CAS Number | 647-42-7 | [1][5] |

| Appearance | Solid | [6] |

| Vapor Pressure | 18 - 44 Pa at 25°C | [7] |

| 876 Pa (estimated) | [7] | |

| Water Solubility | 18.8 mg/L at 22°C | [8] |

| Log Kₒw | 4.54 | [4][9][10] |

| Henry's Law Constant (Dimensionless) | 0.31 - 2.82 at 25°C (for FTOHs) | [11][12] |

| pKa | > 14 (estimated for neutral FTOHs) | [3] |

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are essential for the reliable determination of the physicochemical properties of chemicals like 6:2 FTOH.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of 6:2 FTOH can be determined using several methods outlined in OECD Guideline 104.[1][7][11][12] The dynamic method (Cottrell's method), static method, and isoteniscope method are suitable for a wide range of pressures. For substances with low vapor pressure, effusion methods (Knudsen cell, vapor pressure balance) or the gas saturation method can be employed.

General Procedure (Gas Saturation Method):

-

A stream of inert gas is passed through or over the test substance at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., gas chromatography).

-

The vapor pressure is calculated from the mass of the substance transported and the volume of the gas passed through the system.

-

Measurements are conducted at a minimum of two different temperatures to establish the vapor pressure curve.[7][11]

Water Solubility Determination (OECD Guideline 105)

OECD Guideline 105 describes two primary methods for determining the water solubility of a substance: the column elution method for substances with solubility below 10⁻² g/L and the flask method for those with solubility above this threshold.[9][13][14][15][16] Given the reported water solubility of 6:2 FTOH (18.8 mg/L), the flask method is appropriate.

General Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The experiment is performed at a controlled temperature, typically 20 ± 0.5 °C.[14][15]

Octanol-Water Partition Coefficient (Log Kₒw) Determination (OECD Guideline 107)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental partitioning and bioaccumulation potential. The shake flask method, described in OECD Guideline 107, is suitable for substances with a Log Kₒw in the range of -2 to 4.[17][18][19][20]

General Procedure (Shake Flask Method):

-

A known amount of the test substance is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken in a vessel at a constant temperature until equilibrium is achieved.

-

The octanol (B41247) and water phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by an appropriate analytical technique.

-

The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20] For more hydrophobic substances, the generator column method (EPA 830.7570) may be more suitable.[4][21][22]

Environmental Degradation and Metabolism

6:2 FTOH can be transformed in the environment and in biological systems through various pathways, leading to the formation of more persistent and potentially toxic metabolites.

Abiotic Degradation

In the atmosphere, 6:2 FTOH can undergo oxidation by hydroxyl radicals, leading to the formation of various degradation products, including perfluorinated carboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA).[2][3] Hydrolysis is another potential abiotic degradation pathway, particularly under specific pH conditions, as outlined in OECD Guideline 111.[2][8][23][24][25]

Biotic Degradation and Metabolism

Microorganisms in soil, sediment, and wastewater treatment plants can biodegrade 6:2 FTOH.[17][18][26] This process can lead to the formation of intermediate products like 5:3 acid [F(CF₂)₅CH₂CH₂COOH] and ultimately to the formation of PFCAs.[17]

In mammals, including humans, 6:2 FTOH is metabolized primarily in the liver.[13][23][27] The initial step involves the oxidation of the alcohol group, a reaction catalyzed by cytochrome P450 enzymes, with CYP2A6 being identified as a key enzyme in human liver microsomes.[23][24][28][29][30] This leads to the formation of a series of metabolites, including PFCAs.[13][27]

Visualizations

The following diagrams illustrate the key pathways involved in the transformation of 6:2 FTOH.

Caption: General degradation pathway of 6:2 FTOH to various perfluorinated carboxylic acids.

Caption: Simplified metabolic pathway of 6:2 FTOH in human liver cells.

Caption: A typical experimental workflow for the analysis of 6:2 FTOH in environmental samples.

References

- 1. oecd.org [oecd.org]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. books.google.cn [books.google.cn]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. n-octanol-water partition coefficient: Topics by Science.gov [science.gov]

- 23. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. OECD 111 - Phytosafe [phytosafe.com]

- 26. oecd.org [oecd.org]

- 27. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 28. scispace.com [scispace.com]

- 29. Emerging investigator series: human CYP2A6 catalyzes the oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

Introduction

6:2 Fluorotelomer alcohol (6:2 FTOH) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of environmental and health concern.[1][2] FTOHs are precursors to persistent perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA).[1] They are utilized in the manufacturing of a wide array of consumer and industrial products, including textiles, paints, and cleaning agents, valued for their water- and oil-repellent properties.[3][4][5] Due to their volatility, FTOHs can be transported over long distances in the atmosphere.[1][4] The widespread use and environmental persistence of 6:2 FTOH have led to its detection in various environmental matrices such as water, air, and soil, necessitating robust and sensitive analytical methods for its quantification.[1][3][6][7]

This document provides detailed application notes and protocols for the detection of 6:2 FTOH, targeting researchers and scientists in environmental monitoring and drug development. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for analyzing volatile and non-volatile PFAS, respectively.[8]

Quantitative Data Summary

The selection of an analytical method for 6:2 FTOH detection depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various published methods.

| Analytical Method | Matrix | Limit of Detection (LOD) / IDL | Limit of Quantification (LOQ) | Recovery / Reproducibility | Source |

| GC-MS/MS-PCI | Water (Groundwater, Surface Water) | 5 ng/L | - | - | [1][4] |

| TD-GC/TQ | Indoor Air | - | - | Recovery: 87.5-115.4%; RSD: 4.2-10.2% | [6] |

| GC-MS (PCI) | Soil | IDL: 16 fg/µL | 190 fg/µL | - | [7] |

| SPME-GC-Orbitrap MS | Water (River, Leachate, Sewage) | 0.1-1.4 ng/L | 0.35-4.5 ng/L | - | [3] |

| LC-ESI-MS/MS (with Derivatization) | Sediment | IDL: 0.015 µg/L | 0.017-0.060 ng/g (dw) | Recovery: 67-83% | [9] |

| LC-MS/MS | Aqueous Samples | ~0.09 ng/mL (90 µg/L) | - | Recovery: 70-120% | [2] |

| UPLC-MS/MS | Food Packaging | 0.07-11.3 ng/dm² | 0.17-18.3 ng/dm² | Recovery: 70-117% | [10] |

IDL: Instrument Detection Limit; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; TD-GC/TQ: Thermal Desorption Gas Chromatography Triple Quadrupole Mass Spectrometry; SPME: Solid Phase Microextraction; PCI: Positive Chemical Ionization.

Experimental Protocols

Protocol 1: Analysis of 6:2 FTOH in Water by GC-MS/MS

This protocol is based on the methodology for analyzing volatile FTOHs in aqueous samples using Gas Chromatography-Tandem Mass Spectrometry with Positive Chemical Ionization (GC-MS/MS-PCI).[1][4] This method offers high sensitivity and selectivity.[1][4]

1. Principle Volatile FTOHs are sampled directly from water into a vial containing a preservative. The analysis is performed by GC-MS/MS, which is well-suited for volatile compounds due to their low boiling points and high vapor pressures.[4] The use of positive chemical ionization enhances the sensitivity and reliability of the determination.[4]

2. Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS).

-

Autosampler.

-

40 mL clear VOC vials with Teflon-lined septa.

-

-

Reagents:

-

Methanol (B129727) (MeOH), high purity.

-

Reagent water (ultrapure).

-

6:2 FTOH analytical standard.

-

Mass-labeled internal standards (e.g., 13C-labeled FTOHs).[8]

-

Helium (carrier gas).

-

Methane or isobutane (B21531) (reagent gas for PCI).

-

3. Sample Preparation and Handling

-

Collect water samples in 40 mL volatile vials pre-preserved with 2 mL of methanol.[1][4]

-

Fill the vials ensuring no headspace (zero headspace) to prevent the loss of volatile analytes.[1][4]

-

Store samples at a refrigerated temperature and return them to the laboratory as soon as possible due to short holding times (e.g., 5 days).[1][4]

-

Prior to analysis, spike the samples with a known concentration of a mass-labeled internal standard to correct for matrix effects and variations in instrument response.

4. Instrumental Analysis (GC-MS/MS)

-

Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer.

-

Injection: Use a splitless injection mode.[11]

-

GC Column: Agilent J&W HP-5 GC column (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

-

Oven Temperature Program:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Monitor specific precursor-to-product ion transitions for 6:2 FTOH and its internal standard.

Protocol 2: Analysis of 6:2 FTOH in Indoor Air by TD-GC/MS

This protocol describes the analysis of 6:2 FTOH in air using thermal desorption (TD) coupled with GC-MS/MS, a technique ideal for large-volume air sampling required for detecting low concentrations.[6]

1. Principle A known volume of air is drawn through a sorbent tube to trap volatile organic compounds, including FTOHs. The tube is then heated (thermally desorbed) in the GC inlet, releasing the trapped analytes onto the GC column for separation and detection by mass spectrometry. The use of a triple quadrupole MS (GC/TQ) minimizes matrix interferences and lowers detection limits.[6]

2. Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

6:2 FTOH analytical standard.

-

Internal standards.

-

High-purity helium.

-

High-purity nitrogen.

-

3. Sample Preparation and Handling

-

Spike conditioned TD tubes with an internal standard using a microsyringe.[6]

-

Connect the sorbent tube to a sampling pump.

-

Collect air samples at a controlled flow rate (e.g., 40 mL/min) for a specified duration (e.g., 24 hours) to achieve the desired sample volume.[6]

-

After sampling, pass dry nitrogen through the tubes (e.g., at 40 mL/min for 3 minutes) to remove excess moisture.[6]

-

Seal the tubes and store them properly until analysis.

4. Instrumental Analysis (TD-GC/MS)

-

Thermal Desorption:

-

GC Injection:

-

Rapidly heat the CIS inlet to 280°C to transfer analytes to the column in split (10:1) mode.[6]

-

-

GC Conditions: Use a suitable column such as an Agilent J&W DB-624 or equivalent.[6]

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: MRM to ensure accurate quantitation by monitoring specific ion transitions.[6]

-

Protocol 3: Analysis of 6:2 FTOH in Soil by GC-MS

This protocol is adapted from a method for determining FTOHs in soil using solvent extraction followed by GC-MS analysis in positive chemical ionization mode.[7]

1. Principle FTOHs are extracted from a soil sample using an organic solvent. The resulting extract is concentrated and analyzed by GC-MS. The use of mass-labeled internal standards is crucial for accurate quantification.[7] Confirmation of FTOHs can be achieved by a derivatization reaction (e.g., silylation), which causes the original FTOH peak to disappear and a new derivative peak to appear.[7]

2. Apparatus and Reagents

-

Apparatus:

-

GC-MS system with a chemical ionization source.

-

Centrifuge.

-

Vortex mixer.

-

Syringe filters (e.g., 0.2 µm PTFE).

-

-

Reagents:

3. Sample Preparation and Handling

-

Weigh approximately 3 g of the soil sample into a centrifuge tube.

-

Spike the sample with the mass-labeled internal standard.

-

Add 1 mL of MTBE to the tube.[7]

-

Vortex the tube vigorously for several minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the soil from the solvent extract.

-

Carefully transfer the supernatant (MTBE extract) to a clean vial.

-

Pass the extract through a syringe filter to remove any remaining particulates.

-

The extract is now ready for GC-MS analysis.

4. Instrumental Analysis (GC-MS)

-

Injection: 1-2 µL of the MTBE extract.

-

GC Column: A mid-polarity column suitable for semi-volatile compounds.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A program that effectively separates 6:2 FTOH from other analytes and matrix components.

-

MS Ionization: Positive Chemical Ionization (PCI).[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the protonated molecular ion [M+H]+ and a characteristic fragment ion for both the native 6:2 FTOH and the labeled internal standard.[7]

Protocol 4: Analysis of 6:2 FTOH in Sediment by LC-MS/MS with Derivatization

While GC-MS is common for FTOHs, LC-MS/MS can be used, especially when targeting a broader range of PFAS. FTOHs lack easily ionizable groups, leading to poor sensitivity in typical electrospray ionization (ESI) modes.[9] This protocol uses a derivatization step to enhance ionization efficiency and achieve very low detection limits.[9]

1. Principle FTOHs are extracted from sediment and then chemically derivatized with dansyl chloride. This process attaches a readily ionizable "tag" to the FTOH molecule, significantly improving its response in LC-ESI-MS/MS. The derivatized FTOHs are then quantified using tandem mass spectrometry.[9]

2. Apparatus and Reagents

-

Apparatus:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Solid Phase Extraction (SPE) cartridges (e.g., WAX and silica).[9]

-

Centrifuge and vortex mixer.

-

-

Reagents:

3. Sample Preparation and Derivatization

-

Extract FTOHs from the sediment sample using an appropriate solvent like acetonitrile.

-

Clean up the initial extract using SPE cartridges (WAX and silica) to remove interferences.[9]

-

Evaporate the cleaned extract to dryness and reconstitute in acetonitrile.

-

Derivatization: Add dansyl chloride and the DMAP catalyst to the extract.[9]

-

Heat the reaction mixture to facilitate the derivatization of the FTOH.

-

After the reaction, the sample is ready for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS)

-

LC Column: C18 reversed-phase column (e.g., GIST C18).[5]

-

Mobile Phase: A gradient of methanol and water, both containing a suitable buffer like ammonium (B1175870) acetate.[11]

-

MS Ionization: Electrospray Ionization (ESI), likely in positive mode to detect the dansyl-derivatized FTOHs.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of the dansyl-FTOH derivative, and product ions will be characteristic fragments. This approach provides excellent sensitivity, with reported IDLs for 6:2 FTOH as low as 0.015 µg/L.[9]

References

- 1. alsglobal.eu [alsglobal.eu]

- 2. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. scispace.com [scispace.com]

Application Note: Quantification of 6:2 Fluorotelomer Alcohol (6:2 FTOH) in Water Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Introduction

Fluorotelomer alcohols (FTOHs) are a significant class of per- and polyfluoroalkyl substances (PFAS) that are widely used in the manufacturing of various consumer and industrial products, including textiles, food packaging, and fire-fighting foams.[1][2] As precursors to persistent perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), FTOHs are of increasing environmental and health concern.[2][3] Their presence in various water sources, such as drinking water, groundwater, and surface water, necessitates sensitive and selective analytical methods for accurate quantification.[3][4] Due to their volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for FTOHs.[1] This application note details a robust and sensitive method for the quantification of 6:2 FTOH in water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Analytical Principle

This method employs sample pre-concentration followed by analysis using a GC-MS/MS system. The gas chromatograph separates 6:2 FTOH from other sample components, and the tandem mass spectrometer provides high selectivity and sensitivity for detection and quantification through Multiple Reaction Monitoring (MRM). The use of positive chemical ionization (PCI) can further enhance sensitivity and selectivity.[3][5]

Experimental Protocols

1. Sample Collection and Preservation

-

Objective: To collect and preserve water samples to ensure the integrity of the target analyte, 6:2 FTOH.

-

Materials:

-

Procedure:

-

Add 2 mL of methanol to each 40 mL VOC vial before heading to the sampling site.[2][4][5]

-

Collect the water sample directly into the vial, ensuring to fill it completely to achieve zero headspace.[2][3]

-

Take care not to overfill the vial, which could lead to the loss of the methanol preservative.[4][5]

-

Cap the vial tightly and invert it to check for any air bubbles. If bubbles are present, uncap the vial and add more sample.

-

Store the samples at a refrigerated temperature (e.g., 4°C) and transport them to the laboratory as soon as possible due to short holding times.[2]

-

2. Sample Preparation: Solid-Phase Microextraction (SPME)

-

Objective: To extract and concentrate 6:2 FTOH from the water sample, thereby increasing the sensitivity of the analysis and reducing matrix interference. While other methods like stir bar sorptive extraction (SBSE) exist, SPME is a widely used and effective technique.[6][7][8][9]

-

Materials:

-

SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB).

-

Autosampler with an SPME agitator.

-

Heating block or water bath.

-

-

Procedure:

-

Transfer a known volume of the collected water sample (e.g., 10 mL) into a headspace vial.

-

Add an appropriate internal standard.

-

Place the vial in the autosampler tray.

-

The autosampler will expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation to facilitate the partitioning of 6:2 FTOH onto the fiber.

-

After extraction, the autosampler retracts the fiber and injects it into the hot GC inlet for thermal desorption of the analyte onto the analytical column.

-

3. GC-MS/MS Analysis

-

Objective: To separate, detect, and quantify 6:2 FTOH.

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

-

Typical GC Conditions:

-

Column: A mid-polar capillary column, such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of FTOHs.[10]

-

Inlet Temperature: 250°C (for thermal desorption from the SPME fiber).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).[3][11] PCI is often preferred for its enhanced sensitivity.[3][5]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 6:2 FTOH and the internal standard must be optimized. The following are example transitions and should be verified on the specific instrument used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6:2 FTOH | 365.0 | 327.0 | 10 |

| 365.0 | 77.0 | 20 | |

| Internal Standard (e.g., 1H,1H,2H,2H-Perfluorooctan-1-ol-d2) | 403.0 | 362.0 | 10 |

Quantitative Data

The performance of the method should be evaluated through the analysis of calibration standards and quality control samples.

Table 1: Method Detection and Quantification Limits

| Parameter | Typical Value (ng/L) | Reference |

| Method Detection Limit (MDL) | 0.068 - 2.16 | [6][7][8] |

| Method Quantification Limit (MQL) | 0.23 - 6.7 | [6][7][8][9] |

Table 2: Calibration and Linearity

| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) | Reference |

| 6:2 FTOH | 0.5 - 80 | > 0.99 | [7][8] |

Visualizations

Caption: Workflow for the quantification of 6:2 FTOH in water samples.

Conclusion

The described GC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 6:2 FTOH in various water matrices. Proper sample collection, preservation, and preparation are crucial for obtaining accurate results. The use of SPME for sample pre-concentration enhances the method's performance, allowing for the detection of 6:2 FTOH at environmentally relevant concentrations. The validation of the method through the establishment of detection limits and calibration curves ensures the quality and reliability of the generated data. This application note serves as a comprehensive guide for researchers, scientists, and professionals involved in environmental monitoring and PFAS analysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. alsglobal.eu [alsglobal.eu]

- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 4. alsglobal.com [alsglobal.com]

- 5. alsglobal.com [alsglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of volatile fluorotelomer alcohols in water by stir bar sorptive extraction-liquid desorption and gas chromatography-chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing extraction-analysis methodology to detect fluorotelomer alcohols (FTOH), a class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), in artificial turf fibers and crumb rubber infill - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 6:2 FTOH Analysis in Soil

These application notes provide detailed methodologies for the extraction and cleanup of 6:2 Fluorotelomer alcohol (6:2 FTOH) from soil samples prior to instrumental analysis. The protocols are intended for researchers, scientists, and professionals in environmental science and analytical chemistry.

Introduction